molecular formula C9H9N3O B2659366 1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde CAS No. 1824301-73-6

1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde

Cat. No.: B2659366
CAS No.: 1824301-73-6
M. Wt: 175.191
InChI Key: JRXZKUPIPAZUEJ-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazo[4,5-c]pyridine-7-carbaldehyde is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features the imidazo[4,5-c]pyridine scaffold, a privileged structure in pharmaceutical development due to its structural resemblance to purines, which allows it to interact with a wide range of biological targets . The core imidazopyridine structure is recognized for its diverse pharmacological potential and is found in compounds investigated for various therapeutic areas . The specific structure of this derivative, including its dimethyl and carbaldehyde functional groups, makes it a versatile intermediate for the synthesis of more complex molecules targeting critical cellular pathways. Research into similar imidazo[4,5-c]pyridine compounds has revealed their potential as inhibitors of key enzymes such as histone methyltransferase EZH2 , which is a target in oncology research, and S-adenosyl-l-homocysteine hydrolase , indicating potential applications in antiviral and anticancer research . The aldehyde functional group provides a reactive handle for further synthetic modification, allowing researchers to readily incorporate this scaffold into larger compound libraries through condensation and nucleophilic addition reactions. This compound is characterized by the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . It is supplied with a stated purity level and should be stored according to cold-chain requirements to ensure stability . Safety Information: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Handle with care. According to supplier information, it carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety datasheet for detailed handling and disposal protocols.

Properties

IUPAC Name

1,2-dimethylimidazo[4,5-c]pyridine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-8-4-10-3-7(5-13)9(8)12(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXZKUPIPAZUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C(=CN=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824301-73-6
Record name 1,2-dimethyl-1H-imidazo[4,5-c]pyridine-7-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring, followed by functional group modifications to introduce the aldehyde group .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1h-imidazo[4,5-c]pyridine-7-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Structural Analogues in the Triazolopyrimidine Family

Triazolopyrimidine derivatives, such as 7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) and 7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (9) , share fused heterocyclic frameworks but differ in ring connectivity and substituent placement. Key distinctions include:

  • NMR Chemical Shifts : The C3-H and C5-H protons in compound 9 (triazolo[4,3-c]pyrimidine) appear at more downfield regions (δ ~8.8–9.2 ppm) compared to the C2-H and C5-H protons in compound 8 (triazolo[1,5-c]pyrimidine, δ ~8.2–8.6 ppm). This reflects differences in electron-withdrawing effects and ring current shielding .
  • Thermal Stability : Melting points for triazolo[4,3-c]pyrimidines (e.g., compound 9 ) are consistently higher (>250°C) than those of triazolo[1,5-c]pyrimidines (e.g., compound 8 , ~220–230°C), suggesting stronger intermolecular interactions in the former .

Table 1: Comparison of Triazolopyrimidine Derivatives

Compound Structure Type Key NMR Shifts (δ, ppm) Melting Point (°C)
8 [1,2,4]Triazolo[1,5-c]pyrimidine C2-H: 8.2, C5-H: 8.6 220–230
9 [1,2,4]Triazolo[4,3-c]pyrimidine C3-H: 8.8, C5-H: 9.2 >250
Heterocycles with Carbaldehyde/Carboxylic Acid Substituents
  • 2-(Tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde: This oxazole-based analogue replaces the imidazole ring with an oxygen-containing oxazole. However, this compound is listed as discontinued, limiting direct comparisons .
  • 3-Bromoimidazo[1,2-a]pyridine-5-carboxylic Acid : The imidazo[1,2-a]pyridine core differs in ring fusion (positions 1,2-a vs. 4,5-c), altering electronic properties. The carboxylic acid group at position 5 increases polarity but reduces aldehyde-like reactivity .

Table 2: Key Differences in Heterocyclic Analogues

Compound Core Structure Functional Group Key Properties
1,2-Dimethyl-1H-imidazo[4,5-c]pyridine-7-carbaldehyde Imidazo[4,5-c]pyridine Carbaldehyde High reactivity, moderate polarity
2-(Tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde Oxazolo[4,5-c]pyridine Carbaldehyde Discontinued, steric hindrance
3-Bromoimidazo[1,2-a]pyridine-5-carboxylic Acid Imidazo[1,2-a]pyridine Carboxylic Acid High polarity, low volatility
Reactivity and Isomerization Trends

Triazolopyrimidines exhibit isomerization under acidic conditions. For example, compound 9 ([1,2,4]triazolo[4,3-c]pyrimidine) converts to 8 ([1,2,4]triazolo[1,5-c]pyrimidine) when heated with formic acid, highlighting the thermodynamic preference for the latter isomer . While analogous data for 1,2-dimethylimidazo[4,5-c]pyridine-7-carbaldehyde is unavailable, its carbaldehyde group likely undergoes nucleophilic addition reactions more readily than carboxylic acid or methyl-substituted analogues.

Biological Activity

1,2-Dimethyl-1H-imidazo[4,5-c]pyridine-7-carbaldehyde (CAS No. 1824301-73-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1,2-Dimethyl-1H-imidazo[4,5-c]pyridine-7-carbaldehyde has the molecular formula C9H9N3OC_9H_9N_3O and a molecular weight of approximately 175.19 g/mol. Its structure features a fused imidazole and pyridine ring system, which is characteristic of many biologically active compounds.

Anticancer Activity

Research indicates that imidazo[4,5-c]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that various derivatives of this scaffold demonstrate antiproliferative effects against different cancer cell lines, including HeLa and A549 cells. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1,2-Dimethyl-1H-imidazo[4,5-c]pyridine-7-carbaldehydeHeLa5.0
A54910.0
MDA-MB-2318.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15
Escherichia coli30

Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-c]pyridine derivatives can be significantly influenced by structural modifications. For example, the introduction of electron-withdrawing groups has been shown to enhance anticancer activity by increasing the compound's reactivity towards biological targets.

Key Findings:

  • Substituents: The presence of halogen substituents on the aromatic ring enhances potency.
  • Positioning: The position of substituents relative to the imidazole nitrogen affects binding affinity to target proteins.

Case Studies

  • Aurora Kinase Inhibition : A study focused on the design of selective inhibitors for Aurora kinases highlighted that modifications to the imidazo[4,5-c]pyridine scaffold could yield compounds with enhanced selectivity and potency against cancer cell lines expressing mutant forms of Aurora kinases .
  • Antimicrobial Efficacy : Another investigation into various derivatives revealed that specific modifications led to improved antibacterial efficacy against resistant strains of bacteria .

Q & A

Q. What are the common synthetic routes for 1,2-Dimethyl-1H-imidazo[4,5-c]pyridine-7-carbaldehyde, and what challenges arise during cyclization?

Methodological Answer: The synthesis typically involves constructing the imidazo[4,5-c]pyridine core via cyclization of appropriately substituted precursors. For example:

  • Precursor Preparation : Start with a pyridine-diamine derivative (e.g., 4,5-diaminopyridine) and introduce methyl groups at positions 1 and 2 via alkylation.
  • Cyclization : Use conditions like sodium ethoxide in refluxing ethanol to promote ring closure . Challenges include instability of intermediates; acidic or basic conditions (e.g., methanolic HCl, H₂SO₄) may degrade the dihydroxyimidazo[4,5-c]pyridine core. Alternative approaches, such as phase transfer catalysis (e.g., DMF with p-toluenesulfonic acid), can improve yields .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : Key for confirming regiochemistry. For example, ¹H NMR in DMSO-d₆ shows distinct singlet peaks for methyl groups (δ ~2.5–3.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated for C₁₀H₁₀N₃O: 188.0826; observed: 188.0828) .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and imidazole ring vibrations .

Q. How should researchers address stability issues during storage or reaction conditions?

Methodological Answer:

  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the carbaldehyde group.
  • Reaction Conditions : Avoid prolonged exposure to strong acids/bases. Use mild catalysts (e.g., sodium ethoxide) for cyclization and monitor reactions via TLC to minimize degradation .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives targeting kinases like CDK2?

Methodological Answer:

  • Scaffold Hopping : Replace the purine core of known inhibitors (e.g., CYC202) with the imidazo[4,5-c]pyridine scaffold to enhance selectivity .
  • Docking Workflow : Use software (e.g., AutoDock Vina) to model interactions between the carbaldehyde group and CDK2's ATP-binding pocket. Prioritize derivatives with hydrogen bonds to key residues (e.g., Glu81, Leu83) .
  • Validation : Correlate docking scores with in vitro kinase inhibition assays (IC₅₀ values) .

Q. How to resolve contradictory reports on cyclization yields for imidazo[4,5-c]pyridines?

Methodological Answer:

  • Parameter Screening : Test solvents (DMF vs. ethanol), catalysts (p-TsOH vs. NaOEt), and temperatures (reflux vs. RT). For example, sodium ethoxide in ethanol achieved successful cyclization, while HCl or H₂SO₄ led to decomposition .

  • Intermediate Stability : Protect sensitive groups (e.g., dihydroxy intermediates) via acetylation before cyclization .

  • Table: Cyclization Conditions Comparison

    PrecursorCatalystSolventYield (%)Stability Outcome
    XIXNaOEtEtOH65Stable product
    XVIHClMeOH0Degradation

Q. What strategies optimize the carbaldehyde group for bioactivity or further functionalization?

Methodological Answer:

  • Functionalization : React the aldehyde with hydrazines to form hydrazones (potential antimicrobial agents) or with Grignard reagents for chain elongation .
  • Bioactivity Tuning : Introduce electron-withdrawing groups (e.g., –NO₂) at the carbaldehyde position to enhance electrophilicity and interaction with biological targets .
  • Cross-Coupling : Use copper-catalyzed C–N coupling to attach amine moieties, as demonstrated for benzoimidazo-pyrimidines .

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